molecular formula C10H10IN5O2 B11089418 4-Amino-N'-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-Amino-N'-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11089418
M. Wt: 359.12 g/mol
InChI Key: IRESXBFYPUJALL-UHFFFAOYSA-N
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Description

4-Amino-N’-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and an iodinated benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps. One common method includes the reaction of 3-iodobenzyl alcohol with 4-amino-1,2,5-oxadiazole-3-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted products where the iodine atom is replaced by the nucleophile.

Scientific Research Applications

4-Amino-N’-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The iodinated benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N’-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
  • 3-Amino-4-azido-1,2,5-oxadiazole

Uniqueness

4-Amino-N’-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide stands out due to the presence of the iodinated benzyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H10IN5O2

Molecular Weight

359.12 g/mol

IUPAC Name

4-amino-N'-[(3-iodophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C10H10IN5O2/c11-7-3-1-2-6(4-7)5-17-15-9(12)8-10(13)16-18-14-8/h1-4H,5H2,(H2,12,15)(H2,13,16)

InChI Key

IRESXBFYPUJALL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)CO/N=C(/C2=NON=C2N)\N

Canonical SMILES

C1=CC(=CC(=C1)I)CON=C(C2=NON=C2N)N

Origin of Product

United States

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